2-Hydroxy-6,8-diazaspiro[3.5]nonan-7-one
Description
2-Hydroxy-6,8-diazaspiro[3.5]nonan-7-one is a diazabicyclic compound featuring a spirocyclic core with two nitrogen atoms and a hydroxyl group at position 2. Diazaspiro compounds are valued for their conformational rigidity, which enhances binding specificity to biological targets. The hydroxyl group in this compound may influence solubility, hydrogen-bonding capacity, and metabolic stability compared to non-hydroxylated analogs.
Properties
Molecular Formula |
C7H12N2O2 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2-hydroxy-6,8-diazaspiro[3.5]nonan-7-one |
InChI |
InChI=1S/C7H12N2O2/c10-5-1-7(2-5)3-8-6(11)9-4-7/h5,10H,1-4H2,(H2,8,9,11) |
InChI Key |
YQCSTWDLDZVGKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CNC(=O)NC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6,8-diazaspiro[3.5]nonan-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diamine with a ketone or aldehyde, followed by cyclization to form the spiro structure. The reaction conditions often require a catalyst and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6,8-diazaspiro[3.5]nonan-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
2-Hydroxy-6,8-diazaspiro[3.5]nonan-7-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-Hydroxy-6,8-diazaspiro[3.5]nonan-7-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects in biological systems.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-Hydroxy-6,8-diazaspiro[3.5]nonan-7-one with key structural analogs:
Key Observations :
- Substituent Effects: The hydroxyl group in this compound likely increases hydrophilicity compared to oxygen-containing analogs like 2-oxa-5,8-diazaspiro[3.5]nonan-7-one . This could improve bioavailability but may reduce membrane permeability.
- Conformational Rigidity : All spirocyclic analogs share restricted rotation, which is advantageous for target selectivity in drug design .
Pharmacological Potential
- Diazaspiro Systems: Derivatives of 3,7-diazabicyclo[3.3.1]nonan-9-one exhibit broad biological activity, including CNS modulation and antimicrobial effects .
- Hydroxylated Analogs: The hydroxyl group may enhance interactions with polar enzyme pockets or receptors, though specific activity data for this compound remains unexplored in the evidence.
Commercial Availability and Pricing
- 2-Oxa-5,8-diazaspiro[3.5]nonan-7-one: Priced at €857.00/50 mg (CymitQuimica) .
- tert-Butyl 2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate: Available at ¥5,140.00/1 g (BD301284) .
- 5-Oxa-2,8-diazaspiro[3.5]nonan-7-one: Sold by GLPBIO with >98% purity for research use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
